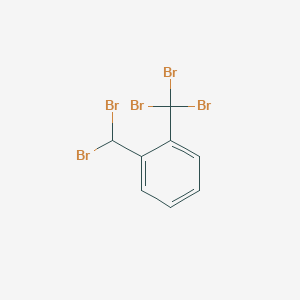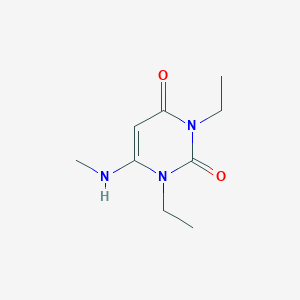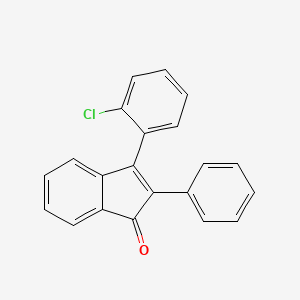![molecular formula C9H13BrO B14336563 Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 106202-75-9](/img/structure/B14336563.png)
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 3-[(2-bromo-2-propenyl)oxy] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of cyclohexene with 2-bromo-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of cyclohexene derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different functionalized cyclohexene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Cyclohexene derivatives with hydrogen replacing the bromo group.
Substitution: Functionalized cyclohexene compounds with various substituents replacing the bromo group.
科学的研究の応用
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with various molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products with potential biological and industrial applications.
類似化合物との比較
Similar Compounds
Cyclohexene, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chloro group instead of a bromo group.
Cyclohexene, 3-[(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodo group instead of a bromo group.
Cyclohexene, 3-[(2-fluoro-2-propenyl)oxy]-: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro, iodo, and fluoro groups, making it a valuable intermediate in organic synthesis.
特性
| 106202-75-9 | |
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC名 |
3-(2-bromoprop-2-enoxy)cyclohexene |
InChI |
InChI=1S/C9H13BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h3,5,9H,1-2,4,6-7H2 |
InChIキー |
JAXYXFORGSGTTL-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1CCCC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/no-structure.png)


![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)



![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)

